molecular formula C14H18N4O B14121786 N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide CAS No. 180569-28-2

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

Cat. No.: B14121786
CAS No.: 180569-28-2
M. Wt: 258.32 g/mol
InChI Key: UOPVVMIAMOXBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the piperidine moiety. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring. The piperidine moiety can then be introduced through a nucleophilic substitution reaction, often using a piperidine derivative and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated piperidine derivatives .

Scientific Research Applications

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross cell membranes and reach its targets. This dual functionality makes it a versatile compound for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide

Uniqueness

N-(1-Methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide stands out due to its unique combination of a benzimidazole core and a piperidine moiety. This structure provides a balance of biological activity and chemical stability, making it a promising candidate for further research and development .

Properties

CAS No.

180569-28-2

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C14H18N4O/c1-18-7-5-10(6-8-18)17-14(19)11-3-2-4-12-13(11)16-9-15-12/h2-4,9-10H,5-8H2,1H3,(H,15,16)(H,17,19)

InChI Key

UOPVVMIAMOXBRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.